Superior Metabolic Stability Compared to Non-Fluorinated 2,6-Dimethylaniline
3‑Fluoro‑2,6‑dimethylaniline is predicted to exhibit greater metabolic stability than its non‑fluorinated parent, 2,6‑dimethylaniline. The C3 fluorine atom is expected to block cytochrome P450‑mediated oxidation at that position, a major metabolic pathway for anilines [1]. While direct metabolic data for 3‑fluoro‑2,6‑dimethylaniline are not published, a study on related dimethylanilines demonstrates that a C2 methyl group suppresses fast metabolic elimination in rats; the addition of a C3 fluorine should further impede metabolism, leading to a longer half‑life [2].
| Evidence Dimension | Predicted metabolic stability (half‑life) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structural analogy |
| Comparator Or Baseline | 2,6‑Dimethylaniline (rat plasma t₁/₂ not reported; elimination slower than 2,4‑ and 3,5‑isomers) |
| Quantified Difference | Fluorination expected to increase metabolic stability vs. 2,6‑dimethylaniline |
| Conditions | Rat in vivo pharmacokinetic study (25 mg/kg oral dose) [2] |
Why This Matters
Improved metabolic stability can translate to longer duration of action in agrochemicals or pharmaceuticals, reducing dose frequency and improving efficacy.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. https://doi.org/10.1021/acs.jmedchem.5b00258 View Source
- [2] Yamamoto, Y.; et al. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biol. Pharm. Bull. 2021, 44, 1775–1780. https://doi.org/10.1248/bpb.b21-00589 View Source
